molecular formula C19H15BrN4O2 B14943015 1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile

1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile

Cat. No.: B14943015
M. Wt: 411.3 g/mol
InChI Key: UASAQVJTTCBZJM-UHFFFAOYSA-N
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Description

1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyridine core structure, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyridines.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    Chromeno-pyridine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Bromophenyl derivatives: Compounds with a bromophenyl group may have comparable chemical reactivity and applications.

    Amino-substituted heterocycles: These compounds may have analogous biological properties and potential therapeutic uses.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15BrN4O2

Molecular Weight

411.3 g/mol

IUPAC Name

1,3-diamino-10-(3-bromophenyl)-9-oxo-6,7,8,10-tetrahydrochromeno[3,2-c]pyridine-4-carbonitrile

InChI

InChI=1S/C19H15BrN4O2/c20-10-4-1-3-9(7-10)14-15-12(25)5-2-6-13(15)26-17-11(8-21)18(22)24-19(23)16(14)17/h1,3-4,7,14H,2,5-6H2,(H4,22,23,24)

InChI Key

UASAQVJTTCBZJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N=C(C(=C3O2)C#N)N)N)C4=CC(=CC=C4)Br)C(=O)C1

Origin of Product

United States

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